molecular formula C22H13Br4KO4 B146300 Potassium tetrabromophenolphthalein ethyl ester CAS No. 62637-91-6

Potassium tetrabromophenolphthalein ethyl ester

Cat. No. B146300
CAS RN: 62637-91-6
M. Wt: 700 g/mol
InChI Key: WCIQBKUTYDIBJC-UHFFFAOYSA-M
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Description

Determination of Acid Dissociation Constant

The study titled "Determination of Acid Dissociation Constant of Degradable Tetrabromophenolphthalein Ethyl Ester by Capillary Zone Electrophoresis" focuses on the acid dissociation constant (pKa) of Tetrabromophenolphthalein Ethyl Ester (TBPE). The research utilized capillary zone electrophoresis (CZE) to measure the electrophoretic mobility of TBPE, which is known to degrade in acidic conditions. Despite the degradation, the equilibrium species were detected, and the pKa was determined to be 3.47 ± 0.06 at 25°C with a standard error, indicating the compound's acidic nature and stability within a specific pH range .

Synthesis Analysis

The paper "Potassium carbonate: a highly efficient catalyst for the acylation of alcohols, phenols and thiols under mild conditions" does not directly discuss TBPE but provides insight into the synthesis of esters and thioesters using potassium carbonate (K2CO3) as a catalyst. This method, which employs tetra n-butylammonium iodide (TBAI) as a phase-transfer catalyst, could potentially be applied to the synthesis of TBPE by acylating phenols under mild conditions. The process is noted for its efficiency, yielding a wide range of esters and thioesters in high yields and suitable times .

Molecular Structure Analysis

Although none of the provided papers directly analyze the molecular structure of TBPE, the paper on potassium complexes with monoanionic tetradentate amino-phenolate ligands discusses the synthesis and structure of related potassium complexes. These complexes, which are synthesized using KN(SiMe3)2 and aminophenols, exhibit a dinuclear nature in their solid-state structures as determined by X-ray diffraction studies. The coordination chemistry is versatile and influenced by the nature of the ortho-substituent on the phenolate ring. This information could be relevant when considering the structural aspects of TBPE and its potential interactions with potassium ions .

Chemical Reactions Analysis

The research on potassium complexes also provides insights into the reactivity of potassium ions with phenolate ligands. These complexes were tested for their catalytic activity in the ring-opening polymerization of rac-lactide, resulting in high monomer conversions and atactic poly(lactic acid) with slightly isotactic-enriched microstructures. The presence of a bulky trityl substituent on the phenolate ring was found to enhance the activity of the potassium complexes. This suggests that TBPE, which contains a phenolate ring, could potentially participate in similar chemical reactions, especially in the presence of potassium ions .

Physical and Chemical Properties Analysis

The physical and chemical properties of TBPE can be inferred from its acid dissociation constant and its behavior under electrophoretic conditions. The pKa value indicates its acidic strength and potential stability in various pH environments. The degradation of TBPE in acidic conditions suggests that its physical and chemical properties are pH-dependent, which is crucial for applications that require controlled degradation or stability within a specific pH range .

Scientific Research Applications

Spectrophotometric Determination in Water Quality Analysis

Potassium tetrabromophenolphthalein ethyl ester (TBPE) is used in the spectrophotometric determination of non-ionic surfactants in water. It works by extracting various non-ionic surfactants from water samples and reacting with TBPE to form a colored product, the absorbance of which is measurable. This method is critical in environmental monitoring and water quality analysis (Tǒei, Motomizu, & Umano, 1982).

Surfactant Analysis in Chemistry

TBPE has been utilized in the simultaneous determination of cationic and nonionic surfactants by ion-association titration. This application is significant in chemical analysis, providing a method to analyze the composition of surfactant mixtures (Sakai, Teshima, & Takatori, 2003).

Ion-Selective Sensing Technology

TBPE is applied in ion-selective sensors for the determination of sodium and potassium ions in water. It involves the formation of ion-association complexes that are measurable spectrophotometrically, offering a rapid and efficient way to monitor ion concentrations in various aqueous environments (Motomizu & Onoda, 1988).

Analytical Chemistry for Acid Dissociation Studies

In analytical chemistry, TBPE's acid dissociation constant has been determined using capillary zone electrophoresis. This study is crucial for understanding the chemical properties of TBPE, particularly in acidic environments (Takayanagi, Tabara, & Kaneta, 2013).

Potential in Dosimetry

Research suggests that TBPE, in combination with chloral hydrate, could be used as a liquid dosimeter. This application is significant in radiation dosimetry for measuring absorbed doses in materials, particularly in the range of 0.5–5 kGy (Rabie, Fahim, Moniem, & El Ahdal, 2020).

Application in Pharmaceutical Analysis

TBPE has been used for the spectrophotometric determination of pharmaceutical compounds like strychnine and methylatropine. This method is based on the extraction of ion-pair or addition compounds formed between TBPE and alkaloids, highlighting its role in pharmaceutical analysis (Tsubouchi, Sakai, Watake, Kanazawa, & Tanaka, 1973).

properties

IUPAC Name

potassium;2,6-dibromo-4-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)-(2-ethoxycarbonylphenyl)methyl]phenolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14Br4O4.K/c1-2-30-22(29)14-6-4-3-5-13(14)19(11-7-15(23)20(27)16(24)8-11)12-9-17(25)21(28)18(26)10-12;/h3-10,27H,2H2,1H3;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCIQBKUTYDIBJC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=C2C=C(C(=O)C(=C2)Br)Br)C3=CC(=C(C(=C3)Br)[O-])Br.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13Br4KO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1176-74-5 (Parent)
Record name Potassium tetrabromophenolphthalein ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062637916
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60978195
Record name Potassium 2,6-dibromo-4-{(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)[2-(ethoxycarbonyl)phenyl]methyl}phenolate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

700.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium tetrabromophenolphthalein ethyl ester

CAS RN

62637-91-6
Record name Potassium tetrabromophenolphthalein ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062637916
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-[(3,5-dibromo-4-hydroxyphenyl)(3,5-dibromo-4-oxo-2,5-cyclohexadien-1-ylidene)methyl]-, ethyl ester, potassium salt (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Potassium 2,6-dibromo-4-{(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)[2-(ethoxycarbonyl)phenyl]methyl}phenolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60978195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium ethyl 2-[(3,5-dibromo-4-oxidophenyl)(3,5-dibromo-4-oxo-2,5-cyclohexadien-1-ylidene)methyl]benzoate
Source European Chemicals Agency (ECHA)
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Record name POTASSIUM TETRABROMOPHENOLPHTHALEIN ETHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4O95T891R8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
T Sakai, N Teshima, Y Takatori - Analytical sciences, 2001 - jstage.jst.go.jp
… TBPE (2 × 10–3 M) solution was prepared by dissolving 0.140 g of potassium tetrabromophenolphthalein ethyl ester (Tokyo Kasei, Tokyo) into 100 ml of hot ethanol. The borate …
Number of citations: 14 www.jstage.jst.go.jp
T Sakai, S Watanabe, S Yamamoto - Analytical chemistry, 1997 - ACS Publications
… A 4 × 10 -3 mol L -1 solution of KTBPE was prepared by dissolving 0.280 g of potassium tetrabromophenolphthalein ethyl ester salt (KTBPE) (Nacalai Tesque, Osaka, Japan) in 100 mL …
Number of citations: 12 pubs.acs.org
T Sakai - Analytical sciences, 2001 - Springer
… Sodium tetrakis(4-fluorophenyl)borate and sodium tetraphenylborate were used as titrants and potassium tetrabromophenolphthalein ethyl ester (TBPE) was used as an indicator. The …
Number of citations: 27 link.springer.com
G Szász, B Nguyén - Acta Pharmaceutica Hungarica, 1980 - europepmc.org
… [Use of the indicator dye potassium tetrabromophenolphthalein ethyl ester (TBPE-K) in drug analysis. II. Study of the association of TBPE-K in aqueous solutions] …
Number of citations: 2 europepmc.org
S Motomizu, K Tôei - Talanta, 1982 - Elsevier
The importance of selecting the most suitable counter-cation in the solvent extraction-spectrophotometric determination of an anionic metal chelate containing a sulphonic acid group is …
Number of citations: 24 www.sciencedirect.com
RL Prior, DL Grunes, RP Patterson… - Journal of Agricultural …, 1973 - ACS Publications
A method for determining organic acid levels in biological materials by silica gel partition column chromatography (pcc) is described. It uses tetra-bromophenolphthalein ethyl ester, …
Number of citations: 24 pubs.acs.org
DC Cullum - Introduction to Surfactant Analysis, 1994 - Springer
Many mixtures of surfactants can be analysed only after prior separation into the main classes, or by methods that are intrinsically separative, notably the various chromatographic …
Number of citations: 0 link.springer.com
RL Prior, WJ Visek - American Journal of Physiology …, 1972 - journals.physiology.org
METHODS All experiments were conducted with the use of crystalline jack-bean urease (urea amidohydrolase EC 3.5. 1.5, 1 unit= quantity of enzyme activity that liberates 1 mg of NHS-…
Number of citations: 52 journals.physiology.org
G Szász, B Nguyen - Acta Pharmaceutica Hungarica, 1978 - europepmc.org
… [Use of the indicator dye potassium tetrabromophenolphthalein ethyl ester (TBPE-K) in drug analysis. II. Study of the association of TBPE-K in aqueous solutions] …
Number of citations: 2 europepmc.org
L KESNER - ABSTRACTS OF PAPERS OF THE …, 1969 - … CHEMICAL SOC 1155 16TH ST, NW …
Number of citations: 0

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